molecular formula C2H4ClFO2S B1359957 Ethanesulfonyl chloride, 2-fluoro- CAS No. 762-68-5

Ethanesulfonyl chloride, 2-fluoro-

Cat. No. B1359957
CAS RN: 762-68-5
M. Wt: 146.57 g/mol
InChI Key: OIMIESCACWPSOF-UHFFFAOYSA-N
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Description

Ethanesulfonyl chloride, 2-fluoro- is a chemical compound with the molecular formula C2H4ClFO2S . It contains a total of 10 bonds, including 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 sulfone .


Synthesis Analysis

The synthesis of Ethanesulfonyl chloride, 2-fluoro- has been explored in various studies. For instance, a study on the synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride describes the preparation of [2H5]ethanesulfonyl chloride as a critical component of the overall process .


Molecular Structure Analysis

The molecular structure of Ethanesulfonyl chloride, 2-fluoro- includes 10 bonds in total: 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 sulfone .


Chemical Reactions Analysis

Ethanesulfonyl chloride, 2-fluoro- is used in various chemical reactions. For instance, it is used in the electroreductive hydroxy fluorosulfonylation of alkenes with sulfuryl chlorofluoride and molecular oxygen from air . Another study discusses the nucleophilic aromatic substitution of aryl halides carrying activating groups .


Physical And Chemical Properties Analysis

Ethanesulfonyl chloride, 2-fluoro- has a molecular weight of 128.58 g/mol . It has a linear formula of CH3CH2SO2Cl .

Scientific Research Applications

1. Radical Addition Reactions in Organic Synthesis

Fluoroalkylsulfonyl chlorides, including Ethanesulfonyl chloride, 2-fluoro-, have been employed as a source of fluorinated radicals in organic synthesis. These compounds are used to add fluoroalkyl groups to electron-deficient, unsaturated carbonyl compounds, a process facilitated by photochemical conditions and copper mediation. This method yields α-chloro-β-fluoroalkylcarbonyl products, which can be further diversified functionally (Tang & Dolbier, 2015).

2. Synthesis and Thermolysis Studies

Ethanesulfonyl chloride, 2-fluoro-, has been studied for its behavior in synthesis and thermolysis reactions. For instance, 2-(Phenylthio)ethanesulfonyl chloride, a related compound, has been a subject of interest in understanding its reaction mechanisms and stability under different conditions (King & Khemani, 1985).

3. Catalyzed Carbonyl Allylations in Chemical Synthesis

Ethanesulfonyl chloride, 2-fluoro-, can be utilized in iridium-catalyzed carbonyl allylations, a key step in the synthesis of syn-3-fluoro-1-alcohols. This process involves transfer hydrogenation, demonstrating the compound's role in facilitating important reactions in organic chemistry (Hassan, Montgomery & Krische, 2012).

4. Ammonia Equivalents in Aryl Halide Amination

In the palladium-catalyzed amination of aryl bromides and chlorides, derivatives of Ethanesulfonyl chloride, 2-fluoro-, such as 2-(Trimethylsilyl)ethanesulfonyl amide, have been used as effective ammonia equivalents. This allows for the preparation of anilines with sensitive functional groups (Anjanappa, Mullick, Selvakumar & Sivakumar, 2008).

5. Role in Preparing Sulfonamides and Other Compounds

The compound has been instrumental in preparing sulfonamides and other derivatives, which can find applications in various chemical industries. It serves as a key intermediate in different synthetic routes (Li-yong, 2002).

6. Activation of Hydroxyl Groups in Polymeric Carriers

Compounds like Ethanesulfonyl chloride, 2-fluoro-, have been used to activate hydroxyl groups in polymeric carriers. This activation is critical in the covalent attachment of biologicals to solid supports, which has implications in therapeutic applications (Chang, Gee, Smith & Lake, 1992).

7. Fluoroalkylthiolation in Chemical Synthesis

Ethanesulfonyl chloride, 2-fluoro-, has been part of fluoroalkylthiolation methods, which are used in electrophilic fluoroalkylthiolation of electron-rich arenes and thiols. This demonstrates its versatility in organic synthesis (Jiang, Yi & Liu, 2016).

8. Synthesis of Environmentally Relevant Fluorinated Compounds

It plays a role in the synthesis of environmentally relevant fluorinated compounds. This includes perfluorooctanesulfonic acid derivatives and other related compounds, which are significant in understanding environmental pollutants (Lehmler, 2005).

Safety And Hazards

Ethanesulfonyl chloride, 2-fluoro- is considered hazardous. It is combustible, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is toxic if inhaled . It may also cause respiratory irritation .

Future Directions

The future directions of research on Ethanesulfonyl chloride, 2-fluoro- could involve its use in the synthesis of other compounds. For instance, a study discusses the use of ethenesulfonyl fluoride (ESF) in the construction of enaminyl sulfonyl fluoride . Another study discusses the potential use of sulfonyl fluorides in chemical biology, materials science, organic synthesis, and other areas of chemistry .

properties

IUPAC Name

2-fluoroethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClFO2S/c3-7(5,6)2-1-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMIESCACWPSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227058
Record name Ethanesulfonyl chloride, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanesulfonyl chloride, 2-fluoro-

CAS RN

762-68-5
Record name Ethanesulfonyl chloride, 2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonyl chloride, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoroethane-1-sulfonyl chloride
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